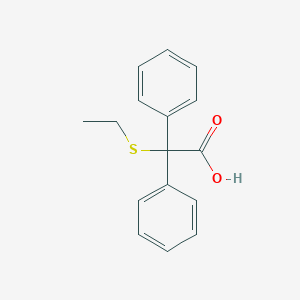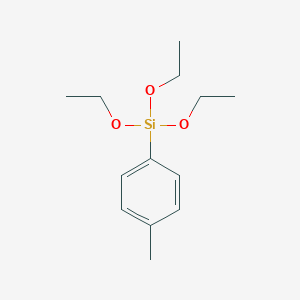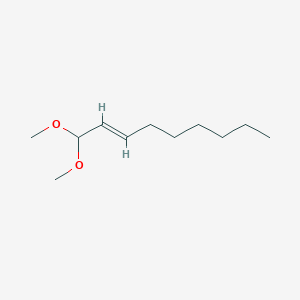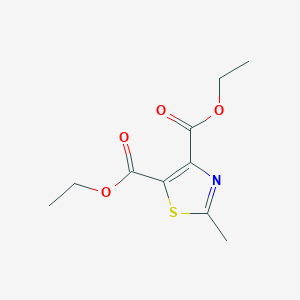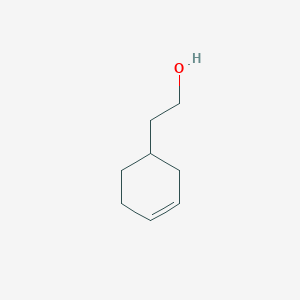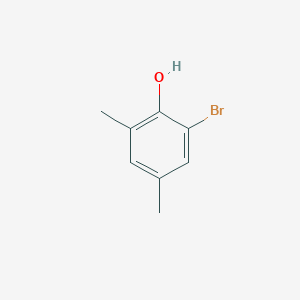
3-Sulfobenzenediazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfobenzenediazonium is an organic compound that is commonly used in various scientific research applications. It is a diazonium salt that is synthesized through a specific method and has unique properties that make it useful in a variety of laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-Sulfobenzenediazonium involves the formation of a diazonium ion, which can undergo various chemical reactions. It can react with various nucleophiles, such as amines, phenols, and thiols, to form new compounds. The diazonium ion can also be reduced to form an aryl radical, which can undergo further reactions.
Biochemical and Physiological Effects:
3-Sulfobenzenediazonium has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of certain enzymes. It has also been shown to have anti-tumor properties and can induce cell death in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Sulfobenzenediazonium in lab experiments include its ease of synthesis, its versatility in chemical reactions, and its ability to produce a wide range of organic compounds. However, its limitations include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research involving 3-Sulfobenzenediazonium. One area of research is in the development of new drugs that use 3-Sulfobenzenediazonium as a starting material. Another area of research is in the study of the mechanism of action of 3-Sulfobenzenediazonium and its potential use in the treatment of various diseases. Additionally, research can be conducted on the optimization of the synthesis method of 3-Sulfobenzenediazonium to improve its yield and purity.
Conclusion:
In conclusion, 3-Sulfobenzenediazonium is an important organic compound that has various scientific research applications. Its synthesis method is relatively simple, and it can be used to produce a wide range of organic compounds. It has been shown to have various biochemical and physiological effects, and its potential use in the development of new drugs and treatments for diseases is an area of active research. With further research, 3-Sulfobenzenediazonium has the potential to make significant contributions to the field of organic chemistry and drug development.
Synthesemethoden
The synthesis of 3-Sulfobenzenediazonium involves the reaction of sulfanilic acid with sodium nitrite and hydrochloric acid. The reaction produces a diazonium salt that can be further used in various chemical reactions. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
3-Sulfobenzenediazonium is used in various scientific research applications, including the synthesis of dyes and pigments, as well as in the development of new drugs. It is also used in the production of various organic compounds and in the study of chemical reactions.
Eigenschaften
CAS-Nummer |
17405-03-7 |
|---|---|
Produktname |
3-Sulfobenzenediazonium |
Molekularformel |
C6H5ClN2O3S |
Molekulargewicht |
220.63 g/mol |
IUPAC-Name |
3-sulfobenzenediazonium;chloride |
InChI |
InChI=1S/C6H4N2O3S.ClH/c7-8-5-2-1-3-6(4-5)12(9,10)11;/h1-4H;1H |
InChI-Schlüssel |
HEGGBWBVDOFPIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)[N+]#N.[Cl-] |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)[N+]#N.[Cl-] |
Synonyme |
3-sulfobenzenediazonium m-sulfonate benzene diazonium chloride MSBD-Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



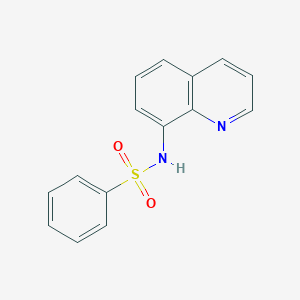
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)



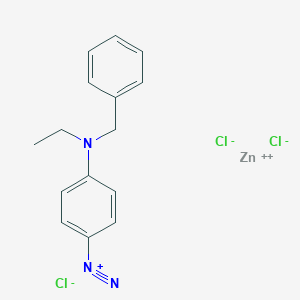
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
